3,4-Dimethylenecyclobut-1-ene

Description

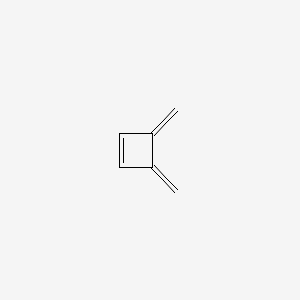

Structure

3D Structure

Properties

CAS No. |

5291-90-7 |

|---|---|

Molecular Formula |

C6H6 |

Molecular Weight |

78.11 g/mol |

IUPAC Name |

3,4-dimethylidenecyclobutene |

InChI |

InChI=1S/C6H6/c1-5-3-4-6(5)2/h3-4H,1-2H2 |

InChI Key |

WHCRVRGGFVUMOK-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=CC1=C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3,4 Dimethylenecyclobut 1 Ene

Elucidation of Specific Synthesis Routes

Pyrolysis-Induced Formation Pathways from Complex Precursors

High-temperature reactions, or pyrolysis, of specific precursor molecules can induce complex rearrangements and isomerizations that lead to the formation of 3,4-dimethylenecyclobut-1-ene.

A significant pathway to this compound involves the thermal rearrangement of 1,5-hexadiyne (B1215225). nsf.govrsc.orgosti.govresearchgate.netrsc.orgrsc.org This process is a key step in the broader context of the propargyl radical self-reaction, which is implicated in the formation of aromatic compounds like benzene (B151609). nsf.govrsc.orgosti.govrsc.orgrsc.orgresearchgate.net The initial "head-to-head" recombination of two propargyl radicals yields 1,5-hexadiyne, the least stable of the possible C6H6 adducts. nsf.gov

Upon heating, 1,5-hexadiyne undergoes a unimolecular isomerization to form this compound (DMCB). nsf.govrsc.orgosti.govresearchgate.netrsc.orgrsc.org This isomerization has been observed over a temperature range of 210°C to 350°C, with DMCB being identified as the primary product. researchgate.net Further heating can lead to the subsequent isomerization of DMCB to other C6H6 isomers, including fulvene (B1219640) and benzene. nsf.govrsc.orgrsc.org

The thermal conversion of 1,5-hexadiyne to this compound and its subsequent products has been the subject of detailed kinetic and mechanistic investigations. nsf.govrsc.org These studies often employ techniques like threshold photoelectron spectroscopy (TPES) and photoion mass-selected threshold photoelectron spectroscopy to identify and quantify the isomers formed at different temperatures. nsf.govrsc.orgrsc.org

Theoretical calculations, including high-level electronic structure methods and RRKM-based master equation modeling, have been used to map the potential energy surface of the C6H6 system and calculate rate coefficients for the various elementary reactions. nsf.govrsc.org These models support the experimental observations of the sequential isomerization from 1,5-hexadiyne to this compound, and then to fulvene and benzene. nsf.govrsc.org Experimental studies have shown that the crossover temperature for the conversion of 1,5-hexadiyne to DMCB is around 625 K to 650 K. rsc.org

Formation as a Product in Radical Reaction Networks

This compound can also be formed as a product in complex reaction networks involving highly reactive radical species.

Reactions of Ethynyl (B1212043) (C₂H) Radicals with Butadiene Isomers (e.g., 1,3-Butadiene)

The reaction of the ethynyl radical (C₂H) with 1,3-butadiene (B125203) is a significant formation pathway for C6H6 isomers, including this compound. escholarship.orgescholarship.org This reaction is of interest in environments such as combustion and planetary atmospheres. escholarship.orgescholarship.org

The primary reaction channel involves the addition of the ethynyl radical to one of the double bonds of 1,3-butadiene, followed by the elimination of a hydrogen atom to produce C6H6 isomers. escholarship.orgescholarship.org Experimental studies using photoionization time-of-flight mass spectrometry have identified fulvene as a major product, with a significant branching fraction. escholarship.orgescholarship.org However, these studies also indicate the formation of at least one other isomer, with this compound being a likely candidate. escholarship.orgescholarship.org

Computational investigations of the reactive potential energy surface have calculated the pathways leading to both fulvene + H and this compound + H products. escholarship.orgescholarship.org The reaction of the C₂H radical with other butyne isomers, such as 1-butyne (B89482), has also been shown to produce this compound as one of the C6H6 product isomers, with a reported branching fraction of 32(±8)%. acs.orgnih.gov

Table 1: Product Distribution in the Reaction of C₂H with 1-Butyne

| Product Isomer | Branching Fraction (%) |

| Cyclic Isomers | |

| This compound (DMCB) | 32 (±8) acs.orgnih.gov |

| Fulvene | 18 (±5) acs.orgnih.gov |

| Linear Isomers | |

| 2-Ethynyl-1,3-butadiene | 8 (±5) acs.orgnih.gov |

| 3,4-Hexadiene-1-yne | 28 (±8) acs.orgnih.gov |

| 1,3-Hexadiyne | 14 (±5) acs.orgnih.gov |

| Benzene | <10 (upper limit) acs.orgnih.gov |

Reactions of Ethynyl (C₂H) Radicals with Butyne Isomers (e.g., 1-Butyne)

The formation of this compound is a notable outcome of the reaction between the ethynyl (C₂H) radical and 1-butyne (H-C≡C-CH₂-CH₃). nih.govresearchgate.net This reaction has been studied under various conditions to understand its kinetics and product distribution, particularly in environments such as planetary atmospheres and combustion processes. nih.govescholarship.org

Experimental investigations, often conducted in pulsed Laval nozzle apparatuses, reveal that the reaction between the C₂H radical and 1-butyne is highly efficient. nih.govresearchgate.netunt.edu Ethynyl radicals are typically generated via laser photolysis of acetylene (B1199291) (C₂H₂) at 193 nm. nih.govresearchgate.netscispace.com The subsequent reaction with 1-butyne proceeds without a discernible energy barrier and occurs at rates approaching the collision limit, even at very low temperatures (74-295 K). nih.govresearchgate.netunt.edu The temperature-dependent rate coefficient for this reaction can be expressed as k = (2.4 ± 0.5) x 10⁻¹⁰ (T/295 K)⁻⁽⁰∙⁰⁴±⁰∙⁰³⁾ cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.net

The detection and identification of reaction products are commonly performed using a multiplexed photoionization mass spectrometer (MPIMS). nih.govunt.edu This technique allows for the identification of different product channels based on their mass-to-charge ratio (m/z). For the C₂H and 1-butyne reaction, two primary product channels have been identified: a methyl-loss channel resulting in C₅H₄ products (m/z = 64) and a hydrogen-loss channel leading to C₆H₆ isomers (m/z = 78). nih.govescholarship.orgunt.eduscispace.com this compound is one of the key cyclic isomers formed in the C₆H₆ product channel. nih.govescholarship.org The reaction mechanism is thought to be initiated by the barrierless addition of the C₂H radical to the 1-butyne molecule, forming a short-lived intermediate which then decomposes into the various stable end products. escholarship.org

Analysis of Product Branching Ratios and Reaction Dynamics in Radical Systems

The analysis of product branching ratios in the reaction of the ethynyl radical with 1-butyne provides detailed insight into the reaction dynamics. By using techniques such as photoionization efficiency (PIE) curves, researchers can distinguish between different isomers produced within the same mass channel and quantify their relative abundance. nih.govescholarship.orgunt.edu

In the C₂H + 1-butyne reaction, the hydrogen-loss pathway yields a variety of C₆H₆ isomers. Among these, cyclic structures are formed, with this compound (DMCB) being a significant product. nih.govunt.edu Experimental data shows that DMCB constitutes 32 (±8)% of the C₆H₆ product mixture. nih.govresearchgate.netunt.eduscispace.com Another cyclic isomer, fulvene, is also formed at a proportion of 18 (±5)%. nih.govresearchgate.netunt.eduscispace.com The formation of these cyclic molecules is significant, as they are potential precursors to more complex structures like polycyclic aromatic hydrocarbons (PAHs) in various chemical environments. escholarship.org Notably, the formation of benzene, the most stable C₆H₆ isomer, is minimal, with an estimated upper limit of 10%. nih.govunt.edu

The reaction also yields several linear C₆H₆ isomers and products from the methyl-loss channel (C₅H₄). The detailed branching ratios for the identified products at room temperature (295 K) and 533 Pa are presented below.

Product Branching Ratios for the Reaction of C₂H with 1-Butyne

| Product Channel (m/z) | Product Isomer | Branching Ratio (%) |

|---|---|---|

| C₆H₆ (78) | This compound | 32 (±8) |

| Fulvene | 18 (±5) | |

| 3,4-Hexadiene-1-yne | 28 (±8) | |

| 1,3-Hexadiyne | 14 (±5) | |

| 2-Ethynyl-1,3-butadiene | 8 (±5) | |

| C₅H₄ (64) | Ethynylallene & Methyldiacetylene | 4:1 Ratio |

Data sourced from studies utilizing multiplexed photoionization mass spectrometry. nih.govescholarship.orgunt.edu

The dynamics of this radical-molecule reaction show that the initial addition of the C₂H radical can occur at different sites on the 1-butyne molecule. The subsequent rearrangement and decomposition of the energized intermediate dictate the final product distribution. escholarship.org For instance, the formation of C₅H₄ isomers is proposed to result from the terminal addition of the C₂H radical to 1-butyne, followed by the loss of a methyl group. escholarship.org The prevalence of this compound in the C₆H₆ channel highlights a complex reaction pathway involving cyclization and hydrogen elimination. escholarship.org

Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethylenecyclobut 1 Ene

Ring Strain and Aromaticity Considerations in Reaction Pathways

3,4-Dimethylenecyclobut-1-ene (DMCB), a C₆H₆ isomer, possesses a unique structure combining a strained four-membered ring with a conjugated diene system. This combination of features significantly influences its reactivity. The cyclobutene (B1205218) ring inherently possesses substantial ring strain, a driving force for reactions that lead to ring-opening or rearrangement to more stable structures. mdpi.com

The concept of aromaticity, typically associated with cyclic, planar, and conjugated systems with [4n+2] π-electrons, also plays a crucial role in understanding the reaction pathways of DMCB. masterorganicchemistry.com While DMCB itself is not aromatic, its isomerization pathways can lead to the formation of the highly stable aromatic compound, benzene (B151609). rsc.orgrsc.org The energetic favorability of forming an aromatic ring is a significant thermodynamic driving force in the unimolecular decomposition of DMCB. rsc.orgrsc.org Conversely, pathways that would lead to anti-aromatic intermediates, which are cyclic, planar, and conjugated systems with 4n π-electrons, are generally disfavored. um.es Computational studies have shown that the consideration of aromaticity and anti-aromaticity in transition states and intermediates is essential for accurately predicting reaction outcomes. um.esdiva-portal.org For instance, in the context of fused ring systems, the tendency to relieve anti-aromaticity in a triplet excited state can dictate the preferred reaction pathway. diva-portal.org The interplay between releasing ring strain and achieving aromatic stabilization governs the complex potential energy surface of C₆H₆ isomers, including the transformations of DMCB. mdpi.comsaskoer.ca

Unimolecular Decomposition and Isomerization Processes

The unimolecular reactions of this compound are of significant interest as they represent pathways for the interconversion of C₆H₆ isomers. rsc.orgosti.gov These processes are typically initiated by thermal energy and proceed through various transition states to form more stable products like benzene and fulvene (B1219640). rsc.orgrsc.orgnsf.gov

This compound (DMCB) serves as a key intermediate in the isomerization pathways leading to the formation of benzene and fulvene. rsc.orgrsc.org Experimental and theoretical studies have shown that upon heating, DMCB can undergo rearrangement to these more stable C₆H₆ isomers. rsc.orgnsf.gov The transformation from 1,5-hexadiyne (B1215225), another C₆H₆ isomer, proceeds via DMCB before yielding benzene and fulvene. rsc.orgrsc.orgosti.gov

The reaction pathways are complex and can involve several intermediates and transition states. acs.org For instance, the reaction of the ethynyl (B1212043) radical (C₂H) with 1,3-butadiene (B125203) can lead to the formation of fulvene and DMCB. escholarship.org Similarly, the reaction of C₂H with 1-butyne (B89482) has been shown to produce a mixture of C₆H₆ isomers, including fulvene and DMCB, with benzene being a minor product. scispace.com The self-recombination of propargyl radicals is another important route to C₆H₆ isomers, with theoretical models predicting that fulvene formation can be more significant than benzene formation under certain conditions. acs.org

The branching ratios between the formation of benzene and fulvene from DMCB are dependent on factors such as temperature and pressure. rsc.org Some studies suggest parallel isomerization pathways to both benzene and fulvene. rsc.orgrsc.org

Kinetic studies have provided valuable insights into the temperature-dependent isomerization of this compound (DMCB). Experiments monitoring the pyrolysis of 1,5-hexadiyne, which isomerizes to DMCB, have shown that the subsequent formation of fulvene and benzene is highly dependent on temperature. rsc.orgrsc.org

One study observed the onset of fulvene formation at a lower temperature than the onset of benzene formation, which is consistent with master equation modeling of the C₆H₆ potential energy surface. rsc.orgrsc.org This suggests that the activation barrier for the isomerization of DMCB to fulvene may be lower than that for its isomerization to benzene.

| Temperature (K) | Observed Onset | Reference |

|---|---|---|

| Lower Temperature | Fulvene | rsc.org, rsc.org |

| Higher Temperature | Benzene | rsc.org, rsc.org |

Computational chemistry has been instrumental in mapping the potential energy surface for the isomerization of this compound (DMCB) and other C₆H₆ isomers. acs.orgresearchgate.net These studies calculate the energies of various intermediates and transition states, providing a detailed picture of the reaction pathways. acs.orgnycu.edu.tw

Theoretical investigations of the propargyl self-reaction by Miller and Klippenstein involved high-level electronic structure calculations to identify stationary points on the C₆H₆ potential energy surface. nsf.gov Their work, along with subsequent RRKM-based master equation modeling, has been crucial for interpreting experimental results on the formation of DMCB, fulvene, and benzene. rsc.orgrsc.orgnsf.gov

More recent computational work has focused on the dissociative photoionization of DMCB. researchgate.net These studies suggest that the DMCB cation isomerizes to the more stable benzene cation before dissociation. researchgate.net Density functional theory (DFT) calculations have been used to determine the geometries of the neutral and cationic ground states of DMCB, revealing significant structural changes upon ionization, particularly in the four-membered ring. researchgate.net The calculated ionization energy for DMCB is approximately 8.75 ± 0.02 eV. researchgate.net

The reaction coordinate for the isomerization of fulvene to benzene has also been investigated, with calculations identifying multiple transition states and intermediates. acs.org These computational models are essential for understanding the complex kinetics and mechanisms governing the interconversion of C₆H₆ isomers.

| Property | Value | Method | Reference |

|---|---|---|---|

| Ionization Energy | 8.75 ± 0.02 eV | Experimental/Computational | researchgate.net |

| Enthalpy of Formation (Gas Phase) | 336.0 kJ/mol | G4 Theory | acs.org |

Involvement in Cycloaddition Chemistry

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. cem.com These reactions involve the concerted or stepwise combination of two or more unsaturated molecules. While the search results provide general information on cycloaddition reactions, such as the Diels-Alder, ene, and [3+n] cycloadditions, specific examples detailing the involvement of this compound in these reactions are not extensively covered. cem.commdpi.com

The diene moiety within the this compound structure suggests its potential to participate as a diene in Diels-Alder reactions. However, the high ring strain and the unique electronic properties of the molecule could lead to complex and competing reaction pathways. The general principles of cycloaddition reactions, including the influence of microwave irradiation to accelerate reaction times, are well-established for various systems. cem.com For instance, Diels-Alder reactions that take days under conventional heating can be completed in minutes with microwave assistance. cem.com Similarly, [3+2] cycloadditions of pyridazinium ylides are significantly accelerated by microwave or ultrasound irradiation. mdpi.com

Further research is needed to specifically elucidate the cycloaddition chemistry of this compound and to understand how its strained ring system influences the stereochemical and regiochemical outcomes of such reactions.

Other Advanced Reaction Classes and Mechanistic Insights (if applicable beyond the current search results)

The provided search results primarily focus on the unimolecular isomerization and decomposition of this compound, as well as its role as an intermediate in the formation of other C₆H₆ isomers. While cycloaddition chemistry is mentioned as a potential reaction class, detailed examples involving this specific compound are not present. Information regarding other advanced reaction classes and specific mechanistic insights for this compound beyond these areas is not available in the current search results.

Theoretical and Computational Chemistry Studies of 3,4 Dimethylenecyclobut 1 Ene

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations reveal significant changes in the geometry of 3,4-dimethylenecyclobut-1-ene upon ionization, offering insights into its molecular orbitals. researchgate.net Density Functional Theory (DFT) calculations, specifically using the B3LYP functional, have been employed to compute the geometries of both the neutral molecule and its corresponding cation. researchgate.net

Upon removal of an electron (ionization), the most pronounced geometric alteration occurs in the carbon-carbon bond lengths within the four-membered ring. researchgate.net For instance, the single bond in the cyclobutene (B1205218) ring elongates significantly, while the double bond also increases in length. researchgate.net This indicates that the electron is removed from a molecular orbital that has bonding character with respect to these connections, thereby lowering the bond order and increasing the bond length. researchgate.net In contrast, the exocyclic double bonds show less change. researchgate.net

Table 1: Comparison of Computed Bond Lengths (in Å) for Neutral and Cationic this compound

| Bond | Neutral (Å) | Cationic (Å) | Reference |

|---|---|---|---|

| C-C (ring single bond) | 1.54 | Value not explicitly stated, but described as increasing significantly | researchgate.net |

| C=C (ring double bond) | 1.36 | Value not explicitly stated, but described as increasing | researchgate.net |

Potential Energy Surface Mapping for Reaction Pathways

Mapping the potential energy surface (PES) is crucial for understanding the isomerization and fragmentation pathways available to a molecule. The C6H6 PES, on which this compound is an intermediate, is of significant interest in combustion chemistry, particularly in the context of forming the first aromatic ring. researchgate.netrsc.org

Computational studies have identified key stationary points (minima corresponding to stable isomers and saddle points corresponding to transition states) on the C6H6 cation potential energy surface starting from the this compound cation (DMCB⁺). A significant reaction pathway involves the isomerization of DMCB⁺ to the more stable benzene (B151609) cation. researchgate.net

To achieve high accuracy in energetic predictions, researchers employ sophisticated and computationally intensive composite methods. For this compound and its related C6H6 isomers, several high-level ab initio methods have been utilized.

Gaussian-4 (G4) Theory: The G4 composite method has been used to calculate the gas-phase standard state enthalpy of formation for this compound, yielding a value of 336.0 kJ·mol⁻¹. acs.org This method was also used to calculate the adiabatic ionization energy, resulting in a value of 8.80 eV, which shows good agreement with the experimentally determined value of 8.75 ± 0.02 eV. researchgate.net

Complete Basis Set (CBS-QB3) Method: The CBS-QB3 method has been applied to calculate the adiabatic ionization energies of C6H6 isomers, including this compound. scispace.com These calculated energies are essential for simulating photoionization efficiency curves and identifying isomers in complex reaction mixtures. scispace.com

Density Functional Theory (DFT): While not a high-level ab initio method in the same class as G4 or CBS-QB3, DFT methods like B3LYP are frequently used to determine the geometries and vibrational frequencies of the neutral and cationic species, which serve as a foundation for the higher-level single-point energy calculations. researchgate.net

Table 2: Selected Computed Energetic and Thermochemical Data

| Property | Computed Value | Method | Reference |

|---|---|---|---|

| Adiabatic Ionization Energy | 8.80 eV | G4 | researchgate.net |

| Enthalpy of Formation (ΔfH°(g)) | 336.0 kJ·mol⁻¹ | G4 | acs.org |

| Isomerization Barrier (DMCB → Benzene Cation) | 10.47 eV | Not specified, part of PES scan | researchgate.net |

Prediction and Simulation of Spectroscopic Properties

A key test for theoretical models is their ability to reproduce and predict experimental spectroscopic data. For this compound, computational simulations have been pivotal in interpreting its photoionization and photoelectron spectra.

Simulated photoionization efficiency (PIE) curves are instrumental in identifying and quantifying reaction products in complex chemical environments, such as in studies of combustion or planetary atmospheres. scispace.comacs.org By calculating the adiabatic ionization energies and Franck-Condon profiles for various isomers, researchers can construct theoretical PIE curves. scispace.com

These simulations have been successfully used to identify this compound as a significant cyclic product in the reaction of the ethynyl (B1212043) radical (C₂H) with 1-butyne (B89482), accounting for approximately 32% of the C6H6 products. acs.orgresearchgate.net Furthermore, a simulated threshold photoelectron spectrum (TPES) of this compound provided excellent agreement with the experimental spectrum obtained using synchrotron radiation. researchgate.net This validation confirms the accuracy of the computed ionization energy and the calculated geometric change upon ionization. researchgate.net

The ionization of this compound is accompanied by considerable vibrational activity observed in its threshold photoelectron spectrum. researchgate.net This activity is a direct consequence of the significant change in molecular geometry between the neutral ground state and the cationic ground state. researchgate.net

Analysis of the experimental spectrum, supported by theoretical calculations, has allowed for the assignment of a prominent vibrational progression with a frequency of about 30 meV (approximately 242 cm⁻¹). researchgate.net This vibrational mode has been assigned to a symmetric in-plane bending motion of the exocyclic methylene (B1212753) (=CH₂) groups. researchgate.net The ability to simulate the TPES, including this vibrational structure, confirms the nature of the geometric distortion upon ionization and provides a detailed fingerprint of the molecule's photoionization dynamics. researchgate.net

Computational Thermochemistry and Kinetics (e.g., RRKM Calculations)

Theoretical investigations into the thermochemistry and kinetics of this compound have provided significant insights into its stability, reactivity, and role in complex chemical systems. High-level computational methods have been employed to determine its thermochemical properties and to model its reaction kinetics, particularly in the context of combustion and atmospheric chemistry.

Thermochemical Properties:

The gas-phase standard state enthalpy of formation (ΔfH°(g)) for this compound has been calculated using sophisticated composite methods. The Gaussian-4 (G4) theory, a high-accuracy computational method, predicts a ΔfH°(g) of 336.0 kJ·mol⁻¹. acs.org Another advanced method, W1BD, gives a slightly higher value of 339.7 kJ·mol⁻¹. acs.org These calculations typically consider the lowest energy conformation of the molecule. acs.org It is important to note that for molecules with conformational complexity, only considering the global minimum can lead to an underestimation of the true enthalpy of formation, which is a weighted average over all significantly populated conformers. acs.org However, for relatively rigid molecules like this compound, this effect is expected to be less pronounced. acs.org

The adiabatic ionization energy of this compound has been experimentally determined to be 8.75 ± 0.02 eV from its threshold photoelectron spectrum. d-nb.info This value is in good agreement with the ionization energy of 8.80 eV calculated using the G4 method. d-nb.info

Interactive Data Table: Calculated Thermochemical Properties of this compound

| Property | Computational Method | Calculated Value | Unit |

| Standard Enthalpy of Formation (ΔfH°(g)) | G4 | 336.0 | kJ·mol⁻¹ |

| Standard Enthalpy of Formation (ΔfH°(g)) | W1BD | 339.7 | kJ·mol⁻¹ |

| Adiabatic Ionization Energy | G4 | 8.80 | eV |

Kinetics and RRKM Calculations:

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions of energized molecules. It has been applied to understand the formation and reactions of this compound in various chemical environments.

For instance, in the reaction of the ethynyl radical (C₂H) with 1,3-butadiene (B125203), computational studies have identified pathways leading to the formation of this compound along with other C₆H₆ isomers like fulvene (B1219640). escholarship.org These pathways involve a series of H-shift isomerizations, cyclization, and subsequent H-loss. escholarship.org

RRKM calculations have also been instrumental in modeling the pressure-dependent kinetics of reactions involving this compound. rsc.orgacs.org For example, the thermal rearrangement of 1,2,4,5-hexatetraene (1245HT) shows that at temperatures below 700 K, it efficiently converts to 3,4-dimethylenecyclobutene. acs.org The experimentally determined rate constant for this reaction is in good agreement with that calculated by Miller and Klippenstein, which was likely based on RRKM theory or similar transition state theory calculations. acs.org

Furthermore, the dissociative photoionization of this compound has been studied, and it is observed that its cation isomerizes to the benzene cation before dissociation. d-nb.info While detailed RRKM calculations for the dissociation of the this compound cation were not performed in this specific study, the approach is generally applicable to such unimolecular dissociation processes. d-nb.info

The application of RRKM theory and master equation modeling allows for the calculation of temperature- and pressure-dependent rate coefficients for elementary reactions involving this compound, which are crucial for building detailed chemical kinetic models for processes like combustion. acs.orgacs.org

Conformation and Stereochemical Analysis through Computational Methods

The molecular structure of this compound is relatively rigid due to the presence of the four-membered ring and the two exocyclic double bonds. acs.org This rigidity limits the number of possible low-energy conformations. Computational studies generally focus on the planar C₂ᵥ symmetry structure as the global minimum energy conformation. acs.orgd-nb.info

Upon ionization, the geometry of the molecule undergoes a significant change, particularly in the carbon-carbon bond lengths within the four-membered ring. d-nb.info This change in geometry from the neutral to the cationic state is responsible for the considerable vibrational activity observed in the photoelectron spectrum. d-nb.info

While extensive conformational searches are computationally expensive and often deemed impractical for large datasets of molecules, the relatively high symmetry and rigidity of this compound make the single-conformation approach a reasonable approximation for many theoretical calculations. acs.org

From a stereochemical perspective, the parent molecule itself is achiral. However, the introduction of substituents onto the ring or the methylene groups could introduce elements of chirality. For instance, the rearrangement of meso-3,4-dimethyl-1,5-hexadiyne provides evidence for the stereochemistry of the reaction that forms a substituted 3,4-dimethylenecyclobutene. researchgate.net While not directly about the parent compound, this highlights how computational studies on related substituted systems can provide insight into the stereochemical aspects of reactions involving the 3,4-dimethylenecyclobutene core.

Interactive Data Table: Key Geometric Parameters of Neutral and Cationic this compound (Calculated using B3LYP/GTBas3)

| Parameter | Neutral Molecule (Å) | Cationic Molecule (Å) |

| C1=C2 Bond Length | 1.35 | 1.42 |

| C2-C3 Bond Length | 1.51 | 1.46 |

| C3-C4 Bond Length | 1.57 | 1.50 |

| C3=C5 Bond Length | 1.34 | 1.38 |

Note: Atom numbering can be inferred from the IUPAC name, with C1 and C2 being the endocyclic double bond carbons, and C3 and C4 being the other ring carbons.

Advanced Spectroscopic Characterization Techniques for 3,4 Dimethylenecyclobut 1 Ene

Photoionization Mass Spectrometry (PIMS) Applications

Photoionization mass spectrometry (PIMS) is a powerful analytical tool that utilizes high-energy photons, often from a synchrotron source, to ionize molecules, which are then detected by a mass spectrometer. This technique is particularly valuable for the selective and sensitive detection of neutral species in the gas phase.

Photoionization Efficiency (PIE) Curve Analysis for Isomer-Specific Detection

Photoionization efficiency (PIE) curves, which plot the ion signal of a specific mass-to-charge ratio as a function of photon energy, are crucial for distinguishing between isomers. scispace.com Different isomers possess unique ionization energies and Franck-Condon profiles, resulting in distinct shapes and onsets in their PIE curves. scispace.com This allows for the identification and quantification of specific isomers within a mixture.

In the context of C6H6 isomers, PIE curve analysis has been instrumental in identifying the presence of 3,4-dimethylenecyclobut-1-ene in reaction products. For instance, in the reaction of the ethynyl (B1212043) radical (C2H) with 1-butyne (B89482), the C6H6 product channel was found to contain a mixture of isomers, with this compound being a significant component. acs.orgresearchgate.netunt.edu By fitting the experimental PIE curve with a weighted sum of reference spectra for various C6H6 isomers, researchers were able to determine the branching ratios of each isomer. researchgate.netescholarship.org

One study on the reaction between the C2H radical and 1,3-butadiene (B125203) identified fulvene (B1219640) as the primary C6H6 product. acs.org However, deviations in the photoionization spectrum above 8.85 eV suggested the presence of other isomers, including this compound, which has a known ionization onset in that region. escholarship.org A good fit to the measured data was achieved by including the experimental photoionization spectrum of this compound, leading to an estimated branching ratio of 49% for this isomer when considered alongside fulvene. researchgate.netescholarship.org

Multiplexed Photoionization Mass Spectrometry (MPIMS) with Synchrotron Radiation

Multiplexed photoionization mass spectrometry (MPIMS) is an advanced PIMS technique that allows for the simultaneous detection of multiple masses as a function of both reaction time and photon energy. osti.govnih.gov When coupled with tunable vacuum ultraviolet (VUV) synchrotron radiation, MPIMS offers high sensitivity, selectivity, and the ability to distinguish between structural isomers. osti.govnih.gov

This technique has been successfully employed to study the products of the C2H radical reaction with 1-butyne at room temperature and 533 Pa. acs.orgunt.edu The use of synchrotron radiation from the Advanced Light Source at Lawrence Berkeley National Laboratory provided the necessary tunable VUV light to generate PIE curves for the reaction products. acs.orgunt.edu The analysis of the m/z = 78 product channel, corresponding to C6H6 isomers, revealed the presence of this compound with a branching fraction of 32(±8)%. scispace.comacs.orgresearchgate.netunt.edu This demonstrates the power of MPIMS in unraveling the complex product distributions of gas-phase reactions. acs.orgunt.edu

Threshold Photoelectron (TPE) and Photoelectron Photoion Coincidence (PEPICO) Spectroscopy

Threshold Photoelectron (TPE) spectroscopy and Photoelectron Photoion Coincidence (PEPICO) spectroscopy are powerful techniques that provide detailed information about the electronic structure and ionization dynamics of molecules. nsf.govrsc.orgresearchgate.net In PEPICO, photoelectrons and their corresponding photoions are detected in coincidence, allowing for the acquisition of mass-selected photoelectron spectra (ms-TPES). researchgate.netd-nb.info This is particularly useful for analyzing complex mixtures, as it provides a unique spectroscopic fingerprint for each isomer. nsf.gov

Determination of Adiabatic Ionization Energy

The adiabatic ionization energy (AIE) is a fundamental property of a molecule, representing the minimum energy required to remove an electron from the neutral species in its ground vibrational state to form the corresponding cation, also in its ground vibrational state. TPE spectroscopy is a precise method for determining AIEs.

For this compound, the AIE has been determined from its threshold photoelectron spectrum to be 8.75 ± 0.02 eV. d-nb.inforesearchgate.net This experimental value is in good agreement with theoretical calculations. researchgate.net The spectrum also exhibits considerable vibrational activity, which is attributed to the significant change in the geometry of the four-membered ring upon photoionization. d-nb.inforesearchgate.net

| Isomer | Adiabatic Ionization Energy (eV) | Reference |

|---|---|---|

| This compound | 8.75 ± 0.02 | d-nb.inforesearchgate.net |

| Fulvene | 8.401 ± 0.005 | rsc.org |

| 2-Ethynyl-1,3-butadiene | 9.007 ± 0.007 | nih.gov |

| 1,2,4,5-Hexatetraene | 8.494 ± 0.010 | nih.gov |

Characterization of Cationic States and Dissociative Photoionization

PEPICO spectroscopy can also be used to study the behavior of the molecule after ionization, including the characterization of its cationic states and its fragmentation pathways upon receiving excess energy (dissociative photoionization).

Upon ionization, the geometry of this compound undergoes a significant change, particularly in the C-C bond lengths within the ring. researchgate.net This leads to noticeable vibrational structure in the photoelectron spectrum, which has been assigned to a symmetric in-plane bending mode of the =CH2 groups. d-nb.inforesearchgate.net

Studies have shown that the dissociative photoionization of the this compound cation begins at approximately 11.2 eV. d-nb.info Interestingly, the breakdown diagram, which shows the fractional abundance of the parent and fragment ions as a function of photon energy, closely resembles that of the benzene (B151609) cation, although shifted to lower energies by about 2.6 eV. d-nb.inforesearchgate.net Computational studies suggest that the this compound cation can isomerize to the more stable benzene cation before dissociation occurs. researchgate.net

Quantification of Isomers in Complex Reaction Mixtures

The isomer-selective nature of TPE and PEPICO spectroscopy makes them invaluable for quantifying the components of complex reaction mixtures. nih.gov By recording the reference spectra of pure isomers, these can be used as basis functions to decompose the spectra of reaction products and determine the mole fractions of each isomer. nsf.govrsc.org

This approach has been applied to study the products of the propargyl radical self-reaction, a key process in the formation of the first aromatic ring in combustion. nih.gov In one study, the unimolecular isomerization of 1,5-hexadiyne (B1215225), a product of propargyl recombination, was investigated using PEPICO. nsf.govrsc.orgosti.gov The reference spectra of this compound and other C6H6 isomers were used to analyze the temperature-dependent pyrolysis spectra and determine the product yields. nsf.govrsc.org

Another investigation into the propargyl self-reaction at 4 mbar and room temperature successfully identified and quantified eight different C6H6 isomers, including this compound, using the i2PEPICO technique. nih.gov

| Isomer | Branching Ratio (%) | Reference |

|---|---|---|

| This compound | 32 (±8) | scispace.comacs.orgresearchgate.netunt.edu |

| Fulvene | 18 (±5) | scispace.comacs.orgresearchgate.netunt.edu |

| 2-Ethynyl-1,3-butadiene | 8 (±5) | scispace.comacs.orgresearchgate.netunt.edu |

| 3,4-Hexadiene-1-yne | 28 (±8) | scispace.comacs.orgresearchgate.netunt.edu |

| 1,3-Hexadiyne | 14 (±5) | scispace.comacs.orgresearchgate.netunt.edu |

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy serves as a powerful, non-destructive technique for probing the molecular structure of compounds like this compound. Beyond simple functional group identification, advanced FTIR analysis can reveal intricate structural details arising from the molecule's unique geometry, including ring strain and electronic conjugation. The vibrational modes of this compound are particularly sensitive to its strained four-membered ring and the system of conjugated double bonds (one endocyclic and two exocyclic).

In a typical analysis, the IR spectrum is examined for characteristic absorption bands corresponding to specific molecular vibrations. nih.gov For this compound, the key regions of interest include C-H stretching, C=C stretching, and various bending modes. The strained nature of the cyclobutene (B1205218) ring and the conjugation between the double bonds are expected to cause shifts in the vibrational frequencies compared to unstrained or non-conjugated analogues.

Advanced studies, such as those combining experimental spectroscopy with computational methods, allow for a more precise assignment of these vibrational modes. derpharmachemica.com For instance, research involving photoionization of this compound has highlighted significant vibrational activity in the resulting cation. researchgate.net One notable finding from such advanced analysis is the identification of a prominent symmetric in-plane bending mode of the exocyclic methylene (B1212753) (=CH₂) groups, which provides deep insight into the molecule's dynamic behavior and electronic structure upon ionization. researchgate.net This level of detail is crucial for a comprehensive structural elucidation. smu.edu

The table below summarizes the principal vibrational modes anticipated for this compound and their expected spectral regions.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| > 3000 | =C-H Stretch | Stretching of the C-H bonds on the endocyclic and exocyclic double bonds. |

| ~1650 | C=C Stretch (Endocyclic) | Stretching of the double bond within the strained four-membered ring. |

| ~1600 | C=C Stretch (Exocyclic) | Stretching of the exocyclic double bonds, influenced by conjugation. |

| ~1410-1450 | =CH₂ Scissoring | In-plane bending/scissoring motion of the exocyclic methylene groups. |

| ~890 | =CH₂ Wag | Out-of-plane bending/wagging of the exocyclic methylene groups. |

This table is generated based on typical vibrational frequencies for alkenes and cyclobutenes; actual values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Advanced Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural assignment of organic molecules. preprints.org For a compound with the structural complexity and high symmetry of this compound, advanced NMR techniques, particularly two-dimensional (2D) experiments, are essential for unambiguous confirmation of its atomic connectivity. wikipedia.org

Due to the molecule's C₂ᵥ symmetry, the 1D NMR spectra are deceptively simple. The ¹H NMR spectrum is expected to show only three distinct signals: one for the two equivalent protons on the endocyclic double bond and two for the four protons of the two equivalent exocyclic methylene groups (which are diastereotopic). The ¹³C NMR spectrum is also simplified, expected to display only three signals for the six carbon atoms.

While 1D NMR provides initial data, advanced 2D NMR experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are required to rigorously establish the bonding framework. emerypharma.comresearchgate.net

¹H-¹H COSY: This experiment would confirm the lack of scalar coupling between the endocyclic vinyl protons and the exocyclic methylene protons, consistent with their separation by a quaternary carbon.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of C1/C2 to HA and C5/C6 to HB and HC.

HMBC: This is the most powerful technique for this molecule, as it reveals two- and three-bond correlations between protons and carbons, mapping out the carbon skeleton. Key expected correlations would include:

A correlation from the endocyclic protons (HA) to the exocyclic quaternary carbons (C3/C4).

Correlations from the exocyclic protons (HB/HC) to the endocyclic carbons (C1/C2) and the other exocyclic carbon (C3/C4). These correlations would provide unequivocal proof of the four-membered ring and the arrangement of the exocyclic double bonds.

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound.

Table: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Label | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| HA | ~7.0 | Singlet | 2H | Endocyclic vinyl protons (on C1, C2) |

| HB | ~5.1 | Singlet (or narrow multiplet) | 2H | Exocyclic methylene protons (on C5, C6) |

Table: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Label | Chemical Shift (δ) ppm (Predicted) | Assignment |

|---|---|---|

| C1/C2 | ~145 | Endocyclic vinyl carbons |

| C3/C4 | ~140 | Exocyclic quaternary carbons |

Role of 3,4 Dimethylenecyclobut 1 Ene in Complex Chemical Environments

Relevance in Combustion Chemistry

3,4-Dimethylenecyclobut-1-ene, a C6H6 isomer, plays a notable role in the high-temperature environments characteristic of combustion. Its chemical behavior and reactivity contribute to the formation of complex molecules, including pollutants like polycyclic aromatic hydrocarbons (PAHs) and soot.

Intermediate in Polycyclic Aromatic Hydrocarbon (PAH) Formation Mechanisms

Polycyclic aromatic hydrocarbons (PAHs) are a class of chemical compounds that are byproducts of incomplete combustion. The formation of the first aromatic ring, typically benzene (B151609), is a critical step in the subsequent growth of larger PAHs. Various C6H6 isomers, including this compound, are considered potential intermediates in these formation pathways.

In high-temperature environments such as flames, fuel molecules break down into smaller, highly reactive fragments. These fragments can then recombine in various ways to form larger, more stable molecules. The reaction pathways leading to the formation of the first benzene ring are complex and can involve several isomeric C6H6 structures as transient intermediates. The specific pathways and the role of individual isomers are areas of ongoing research in combustion chemistry.

Contribution to Soot Formation Processes

Soot, a major component of particulate matter from combustion, is formed through a series of complex chemical and physical processes that begin with the formation of PAHs. princeton.edu Since this compound is implicated in the formation of the initial aromatic rings, it is consequently linked to the inception of soot particles. researchgate.net

The process of soot formation can be broadly categorized into several stages:

Precursor Formation: Small hydrocarbon radicals combine to form the first aromatic rings, such as benzene and its isomers.

Particle Inception: PAH molecules grow through chemical reactions and then cluster together (nucleate) to form the first nascent soot particles. princeton.edu

Surface Growth and Coagulation: The surfaces of these initial particles provide active sites for further reactions with gas-phase species like acetylene (B1199291), leading to an increase in particle size. researchgate.net Simultaneously, particles collide and stick together (coagulate).

Studies on various C6 hydrocarbon fuels have shown that the structure of the parent fuel affects the onset of soot nucleation. sdsu.edu For instance, flames of cyclic hydrocarbons like cyclohexane and benzene exhibit a faster onset of soot nucleation, which may be attributed to more significant formation of aromatics earlier in the flame. sdsu.edu This highlights the importance of cyclic and isomeric structures in the initial stages of soot production. The presence of resonance-stabilized radicals is considered key to the process, as they can initiate chain reactions that lead to particle growth. berkeley.edu

Kinetic Mechanisms in High-Temperature Systems

The behavior of this compound in high-temperature systems is governed by its kinetic mechanisms, including unimolecular decomposition and isomerization reactions. At combustion temperatures, the molecule can undergo rearrangement to form more stable C6H6 isomers, such as benzene, or decompose into smaller radical species.

Significance in Astrochemistry and Planetary Atmosphere Modeling

Beyond terrestrial combustion, the chemistry of hydrocarbons like this compound is relevant to understanding the composition and evolution of extraterrestrial environments, such as the interstellar medium and the atmospheres of planets and their moons.

Formation in Interstellar and Planetary Environments (e.g., Titan's Atmosphere)

The atmosphere of Titan, Saturn's largest moon, is a dense, nitrogen-rich environment with a significant fraction of methane (B114726). wikipedia.orgnih.gov This atmosphere is a natural laboratory for complex organic chemistry, driven by solar ultraviolet radiation and energetic particles from Saturn's magnetosphere. nih.govarxiv.org This energy input breaks down the primary constituents, nitrogen (N2) and methane (CH4), into highly reactive radicals. nih.gov

These radicals initiate a complex network of gas-phase reactions that produce a wide variety of hydrocarbons and nitrogen-containing organic compounds (nitriles). researchgate.net Molecules detected in Titan's atmosphere range from simple hydrocarbons like ethane and acetylene to more complex species. wikipedia.orgalma-telescope.jp It is within this chemical network that isomers of C6H6, including this compound, are thought to form. Neutral-neutral reactions, such as those between the ethynyl (B1212043) radical (C2H) and 1,3-butadiene (B125203), have been shown to be viable, barrierless pathways to forming C6H6 isomers even in cold interstellar environments. uhmreactiondynamics.org

Contribution to Molecular-Weight Growth and Hydrocarbon Formation in Space

The formation of simple hydrocarbons and their isomers is a critical first step toward the synthesis of larger, more complex molecules and aerosols in space. In environments like Titan's atmosphere and the interstellar medium (ISM), the sequential addition of small hydrocarbon fragments to existing molecules is a primary mechanism for molecular-weight growth. wikipedia.org

The C6H6 isomers, once formed, can act as building blocks for larger structures. They can participate in further gas-phase reactions or condense onto aerosol particles. On Titan, this chemical growth leads to the formation of a thick organic haze layer that shrouds the moon. alma-telescope.jp This process of building molecular complexity from simple precursors is of significant interest in the field of astrochemistry as it represents a pathway toward the formation of prebiotic molecules. The diverse array of hydrocarbons found in space, from the gases in nebulae to the liquid methane lakes on Titan, underscores the universal nature of these chemical growth processes. wikipedia.org

Potential as a Precursor in Advanced Organic Synthesis Research

The unique structural and electronic properties of this compound make it a molecule of significant interest in advanced organic synthesis research. Its strained four-membered ring and conjugated diene system provide a platform for a variety of chemical transformations, positioning it as a valuable precursor for the construction of complex molecular frameworks.

Building Block for Complex Molecular Architectures with Unique Properties

This compound serves as a versatile building block in the synthesis of larger, more complex molecules with novel properties. One notable application is in the synthesis of radialenes, a class of hydrocarbons characterized by cross-conjugated exocyclic double bonds. Specifically, this compound is a key precursor to researchgate.netradialene. The synthesis of researchgate.netradialene can be achieved through an elimination reaction of cis,trans,cis-tetra(bromomethyl)cyclobutane, which itself can be derived from precursors related to this compound. nih.gov The resulting researchgate.netradialene possesses a unique planar structure with a high degree of symmetry and interesting electronic properties, making it a target for research in materials science and organic electronics.

Furthermore, the dienophilic nature of the double bond within the cyclobutene (B1205218) ring, combined with the diene character of the exocyclic methylene (B1212753) groups, allows this compound to participate in various cycloaddition reactions. These reactions provide a powerful tool for constructing polycyclic and cage-like structures. For instance, it can undergo [4+2] cycloaddition (Diels-Alder) reactions where the exocyclic diene reacts with a dienophile. Conversely, the internal double bond can act as a dienophile, reacting with a diene. This dual reactivity allows for the controlled and predictable formation of multiple carbon-carbon bonds in a single step, leading to the rapid assembly of intricate molecular architectures. The resulting polycyclic systems often exhibit significant ring strain and unique three-dimensional geometries, which are of interest for their potential applications in medicinal chemistry and materials science.

The reactivity of this compound and its derivatives in cycloaddition reactions has been explored to create diverse molecular scaffolds. For example, donor-acceptor substituted cyclobutenes, which share the core reactive motif of this compound, have been shown to participate in formal [4+4], [4+3], and [4+2] cycloaddition reactions, leading to the formation of medium-sized rings and polycyclic aromatic compounds. nih.gov

Below is a data table summarizing the properties of this compound:

| Property | Value |

| Chemical Formula | C₆H₆ |

| Molar Mass | 78.11 g/mol |

| CAS Number | 5291-90-7 |

| Boiling Point | 90.9 °C at 760 mmHg |

| Density | 0.84 g/cm³ |

| Refractive Index | 1.493 |

Intermediate in Stereoselective Syntheses (if applicable based on chemical properties beyond simple identification)

While the direct application of this compound as a chiral intermediate in stereoselective synthesis is not extensively documented in readily available literature, its rigid and planar core structure provides a foundation for designing stereocontrolled transformations. The facial selectivity of reactions involving the double bonds of the cyclobutene ring can be influenced by substituents, potentially allowing for diastereoselective cycloadditions.

The principles of stereocontrol in reactions involving related cyclobutene systems have been established. For instance, the stereochemical outcome of electrocyclic ring-opening reactions of substituted cyclobutenes is governed by the Woodward-Hoffmann rules, leading to the formation of specific stereoisomers of the corresponding dienes. This highlights the potential for achieving high levels of stereoselectivity in reactions involving the cyclobutene motif.

In the context of stereoselective synthesis, derivatives of this compound could be envisioned as chiral building blocks. By introducing chiral auxiliaries or catalysts, it may be possible to control the stereochemical outcome of cycloaddition reactions, leading to the enantioselective or diastereoselective synthesis of complex polycyclic molecules. The development of such methodologies would further enhance the utility of this compound as a versatile tool in modern organic synthesis.

Future Research Trajectories and Open Questions

Exploration of Novel Synthetic Pathways and Catalytic Approaches

While 3,4-dimethylenecyclobut-1-ene has been identified as a product in various reactions, including the thermal isomerization of 1,5-hexadiyne (B1215225) and certain radical-hydrocarbon reactions, pathways for its selective and high-yield synthesis remain underdeveloped. rsc.orgescholarship.orgresearchgate.netacs.org Future research is poised to move beyond observation to targeted synthesis.

A primary objective will be the development of catalytic systems that can control the complex potential energy surface of C6H6 isomers. rsc.org The conversion of 1,5-hexadiyne, for instance, which proceeds through DMCB to form fulvene (B1219640) and benzene (B151609), could be steered by specific catalysts to halt the isomerization at the desired DMCB stage. rsc.org This would involve designing catalysts that selectively lower the transition state energy for the formation of DMCB while raising the barrier for its subsequent rearrangement. Research into heterogeneous catalysis, potentially using supported-metal catalysts, could provide a viable route for such controlled reactions. rsc.org

Furthermore, the formation of DMCB in radical reactions, such as the reaction of the ethynyl (B1212043) radical (C₂H) with 1-butyne (B89482), suggests that radical chemistry could be harnessed for its synthesis. researchgate.netacs.org Future work could explore photobiocatalytic strategies or the use of novel nanocatalysts to initiate and guide these radical reactions with greater precision, potentially improving the branching ratio toward DMCB over other isomers. nih.govrsc.org The development of green catalytic approaches, employing environmentally benign catalysts and solvents, will be a crucial aspect of this research, aligning with modern principles of sustainable chemistry. mdpi.com

Deeper Understanding of Ultrafast Reaction Dynamics

The isomerization of this compound to other C6H6 isomers like fulvene and benzene is a process that occurs on an extremely short timescale. osti.govrsc.org A profound understanding of these transformations requires direct observation of the nuclear and electronic motion during the reaction, which falls into the domain of ultrafast reaction dynamics. iitd.ac.inscispace.com

Future studies will likely employ femtosecond pump-probe spectroscopy to create "molecular movies" of the DMCB isomerization process. iitd.ac.inscispace.comaps.org In such experiments, a "pump" laser pulse would excite the molecule to a transition state, and a subsequent "probe" pulse would monitor its evolution in real-time as it traverses the potential energy surface toward the final product. scispace.com This would allow for the direct characterization of short-lived transition states and the identification of factors, such as conical intersections, that govern the reaction outcome. acs.org The study of the ultrafast ring-opening and fragmentation dynamics of related cyclic molecules provides a strong precedent for the insights that can be gained from this approach. aps.org Gaining a fundamental understanding of these dynamics is not only of academic interest but also crucial for controlling the outcomes of chemical reactions in fields from combustion to materials science. nurd.org.uk

Advanced Spectroscopic Probes for Real-Time Mechanistic Observation

To unravel the complex reaction mechanisms involving this compound, particularly in environments where it coexists with multiple isomers, researchers must turn to increasingly sophisticated spectroscopic tools. The challenge lies in unambiguously identifying and quantifying this transient species.

Techniques such as photoionization time-of-flight mass spectrometry (PIMS) using tunable vacuum-ultraviolet (VUV) synchrotron radiation have already proven effective in distinguishing DMCB from its isomers in gas-phase reactions. escholarship.orgresearchgate.netresearchgate.net Future work will likely involve coupling these methods with time-resolved capabilities to monitor concentration changes on the fly. Another powerful technique is threshold photoelectron photoion coincidence spectroscopy (PEPICO), which provides detailed information about the energetics and dissociation dynamics of the DMCB cation, helping to confirm its identity and understand its stability. rsc.orgresearchgate.net

The next frontier is the direct, real-time observation of the mechanistic steps. This involves advancing beyond monitoring stable products to probing the reaction as it happens. iitd.ac.in The development of custom-built mass spectrometers and charged-particle detection methods, integrated with ultrafast laser systems, will be essential. nurd.org.uk These advanced probes will enable researchers to follow the complete reaction path from reactants, through the transient DMCB intermediate, to the final products, providing the detailed mechanistic data needed to validate and refine theoretical models.

Extended Computational Models for Predictive Chemistry

Computational chemistry is an indispensable tool for studying transient species like this compound. High-level composite methods, such as Gaussian-4 (G4) theory, have been used to accurately calculate its thermochemical properties, such as the enthalpy of formation. acs.org Density functional theory (DFT) has been employed to determine the molecular geometry of both the neutral molecule and its cation. researchgate.net

However, to fully predict the behavior of DMCB, more advanced computational models are required. Future research will focus on developing and applying models that can map out the entire potential energy surface for C6H6 isomerizations with high accuracy. This includes using methods like RRKM-based master equation modeling to predict reaction rates and product distributions under various conditions. rsc.org

A particularly promising area is the use of ab initio molecular dynamics (AIMD) simulations. aps.org These simulations solve the equations of motion for the nuclei on a potential energy surface calculated "on the fly" using quantum chemistry, providing a true "molecular movie" of the reaction dynamics. aps.org Extended AIMD models could predict the ultrafast isomerization pathways of DMCB, identify key transition states, and even simulate its spectroscopic signatures, offering a powerful predictive tool to guide experimental investigations.

Investigation of Derivatives and Substituted Analogues

The chemistry of this compound is largely unexplored beyond the parent molecule. A significant future research direction will be the synthesis and characterization of its derivatives and substituted analogues. Introducing substituents onto the cyclobutene (B1205218) ring or the exocyclic methylene (B1212753) groups could dramatically alter the molecule's stability, electronic structure, and reactivity.

For example, substituting the hydrogen atoms with electron-donating or electron-withdrawing groups would tune the energies of the molecular orbitals, potentially stabilizing the molecule or directing its isomerization towards specific products. Comprehensive structure-activity relationship (SAR) studies on substituted cyclobutene systems, such as 3,4-diaminocyclobut-3-ene-1,2-diones, have shown that substitution patterns can have a dramatic effect on the biological profile of a compound class. nih.gov Similar principles could be applied to DMCB to create novel building blocks for organic synthesis or functional materials.

Future work would involve developing synthetic strategies for these new analogues and investigating their properties using a combination of spectroscopic and computational methods. rsc.orgbeilstein-journals.org This exploration could lead to the discovery of molecules with unique photophysical properties or novel reactivity, expanding the chemical space accessible from this strained ring system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.